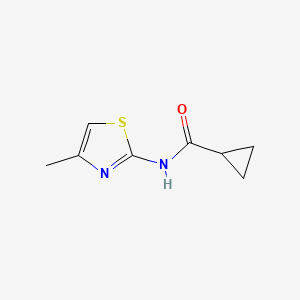

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide

Description

Historical Development and Discovery

The synthesis of this compound emerged from early 21st-century efforts to optimize neuroprotective and antiparasitic agents. Its development was influenced by the discovery that methylthiazole derivatives exhibit potent GABA_A receptor modulation, as demonstrated in neuroprotective studies of 4-methylthiazole (MZ) analogs. Concurrently, cyclopropane-containing compounds gained attention for their ability to enhance metabolic stability and bioavailability in drug candidates.

The first reported synthesis of this hybrid molecule likely stemmed from coupling cyclopropanecarboxylic acid derivatives with 2-amino-4-methylthiazole intermediates. Key advancements in cyclopropanation techniques, such as the Wadsworth-Emmons reaction using triethyl phosphonoacetates, enabled stereoselective access to cyclopropane cores. These methods were adapted to create carboxamide linkages via acid chloride intermediates or carbodiimide-mediated couplings.

Significance in Heterocyclic Chemistry

The compound’s significance arises from its integration of two privileged structural motifs:

- Thiazole ring : A five-membered heterocycle with sulfur and nitrogen atoms, renowned for hydrogen-bonding capabilities and π-π stacking interactions. Thiazoles are ubiquitous in natural products (e.g., thiopeptides) and FDA-approved drugs such as sulfathiazole.

- Cyclopropane carboxamide : The strained cyclopropane ring introduces conformational rigidity, while the amide group provides hydrogen-bond donor/acceptor sites critical for target engagement.

This combination exemplifies molecular hybridization strategies that enhance binding affinity and selectivity. The cyclopropane’s geminal disubstitution pattern (Figure 1) reduces ring strain compared to monosubstituted analogs, improving synthetic accessibility.

Structural Comparison of Hybrid Molecules

| Feature | Thiazole Component | Cyclopropane Component |

|---|---|---|

| Electron Distribution | Electron-deficient (S, N) | Strain-induced polarization |

| Metabolic Stability | Moderate | High (resists oxidative cleavage) |

| Synthetic Accessibility | Hantzsch synthesis (3 + 2) | Wadsworth-Emmons cyclopropanation |

Position within Thiazole-Cyclopropane Research Domain

This compound occupies a strategic position in two intersecting research trajectories:

- Bioisosteric replacement : The cyclopropane carboxamide serves as a conformationally constrained analog of linear alkylamides, mitigating rotational freedom while maintaining hydrogen-bonding potential. This principle was validated in DPP-4 inhibitors where cyclopropane-containing analogs showed improved pharmacokinetic profiles.

- Multitarget drug design : The thiazole ring’s ability to modulate ion channels (e.g., GABA_A receptors) complements the cyclopropane’s role in enhancing blood-brain barrier penetration, as observed in neuroprotective MZ derivatives.

Recent studies highlight its utility as a fragment in hybrid molecules targeting parasitic infections. For instance, bis-benzothiazole compounds with cyclohexyl spacers demonstrated sub-nanomolar efficacy against Trypanosoma brucei, underscoring the therapeutic potential of rigid spacers in antiparasitic design.

Current Research Trajectory and Scholarly Interest

Contemporary research focuses on three primary areas:

- Synthetic Methodology Optimization :

Biological Target Exploration :

- Anticancer applications : Thiazole-cyclopropane hybrids inhibit BRAF^V600E^ kinase (IC_50 = 0.12–0.16 μM in WM266.4 cells).

- Antimicrobial agents : Structural analogs show nanomolar activity against Plasmodium falciparum and Trypanosoma brucei.

- Neuroprotective effects : Modulation of GABA_A receptors via thiazole-mediated potentiation.

Computational Modeling :

Key Synthetic Advances (2015–2023)

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-5-4-12-8(9-5)10-7(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYRRJHUWWDMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide can be synthesized through the reaction of 4-methylthiazol-2-amine with cyclopropanecarbonyl chloride in the presence of pyridine. The reaction is typically carried out at room temperature for about 2 hours. The solvent is then evaporated, and the residue is purified using silica gel column chromatography with ethyl acetate/petroleum ether as the eluent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted under controlled conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide has shown promising antimicrobial properties. Research indicates that thiazole derivatives, including this compound, exhibit activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. The thiazole ring enhances the compound's ability to interact with biological targets, which is crucial for its pharmacological effectiveness .

2. Anticancer Research

The compound is being investigated for its anticancer properties. Studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation by modulating key cellular pathways. For instance, the structural characteristics of this compound may enhance its binding affinity to receptors involved in tumor growth regulation .

3. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of thiazole derivatives has revealed that modifications at specific positions can significantly influence biological activity. For example, varying substituents at the C-2 and C-4 positions of the thiazole ring can optimize the compound's efficacy against specific bacterial strains or cancer cells .

Material Science Applications

1. Synthesis of Novel Materials

this compound serves as a building block for synthesizing more complex materials. Its unique structural features allow it to be incorporated into polymers or other materials, potentially leading to advancements in drug delivery systems or bio-compatible materials.

2. Agricultural Applications

The compound has been explored for its potential use as a herbicide. Its thiazole moiety may confer specific herbicidal properties, making it suitable for developing environmentally friendly agricultural chemicals .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives

Key Observations :

- Substituent Effects : The 4-methyl group in the target compound balances lipophilicity and steric effects, contrasting with the unsubstituted thiazole in and the bulky tetramethylcyclopropane in A-836,339 .

- Bioactivity : A-836,339’s psychoactivity underscores how N-alkylation and cyclopropane modifications can shift pharmacological profiles , while chlorinated analogs (e.g., ) are prioritized for research due to stability.

Biological Activity

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The cyclopropanecarboxamide moiety contributes to the compound's unique properties, enhancing its reactivity and potential biological interactions.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as kinases or proteases, thereby modulating cellular signaling pathways.

- Receptor Interaction : It can bind to various receptors, influencing physiological responses and potentially leading to therapeutic effects.

The exact mechanisms can vary depending on the biological context and the specific targets involved.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, including bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in inflammatory diseases.

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low micromolar range. The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance its efficacy against bacterial strains .

Anticancer Potential

In vitro assays have shown that the compound can reduce cell viability in various cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Mechanism

Research indicates that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting a role in managing inflammatory responses .

Data Summary

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study involving Mycobacterium tuberculosis, this compound was tested against standard antibiotic treatments. The results indicated a synergistic effect when combined with existing therapies, suggesting its potential as an adjunct treatment for tuberculosis .

- Case Study on Cancer Cell Lines : A series of experiments conducted on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies .

Q & A

Q. What are the recommended synthetic routes for N-(4-methylthiazol-2-yl)cyclopropanecarboxamide, and what critical parameters influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by cyclopropane ring functionalization. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the cyclopropane-carboxamide moiety .

- Cyclopropanation : Use of diazo compounds or vinyl precursors under controlled temperatures to avoid ring-opening side reactions .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and ligands like triphenylphosphine enhance reaction efficiency .

Critical parameters include reaction time (avoiding over-oxidation), temperature (20–80°C), and stoichiometric ratios of reagents to minimize byproducts .

Q. What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiazole proton (δ 6.8–7.2 ppm) and cyclopropane carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 331.4 for C₁₆H₁₇N₃O₃S) .

- Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (1650–1700 cm⁻¹) and thiazole C-N (1250–1350 cm⁻¹) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers design initial biological screening assays for this compound’s antimicrobial activity?

- In vitro susceptibility testing : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Minimum Inhibitory Concentration (MIC) : Serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, with optical density (OD₆₀₀) monitoring .

- Positive controls : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be optimized to enhance this compound’s anticancer potency?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiazole 4-position to improve DNA intercalation .

- Bioisosteric replacement : Replace cyclopropane with spirocyclic moieties to enhance metabolic stability .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., EGFR) and guide synthetic priorities .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Assay standardization : Replicate experiments under identical conditions (e.g., cell line origin, serum concentration) to eliminate variability .

- Orthogonal validation : Confirm anticancer activity via both MTT and clonogenic assays .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies and identify outliers .

Q. What computational strategies predict the compound’s interaction with biological targets, such as kinases or microbial enzymes?

- Molecular Dynamics (MD) Simulations : Analyze binding stability (RMSD < 2 Å) over 100 ns trajectories in GROMACS .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions (cyclopropane) using Schrödinger .

- Free-energy perturbation (FEP) : Quantify binding affinity changes (ΔΔG) upon structural modifications .

Q. What methodologies address solubility limitations of this compound in preclinical studies?

- Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

- Co-solvent systems : Use Cremophor EL or DMSO (≤10%) in in vivo dosing .

Q. How can researchers validate the compound’s anti-inflammatory mechanism using molecular biology techniques?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.